Regioisomeric Differentiation: [3,4-d] vs [4,3-c] Isomer Binding to SARS-CoV-2 NendoU
The [4,3-c] regioisomer of this compound (EN300-100112) was identified as a ligand in the PanDDA fragment screen against SARS-CoV-2 NendoU (PDB 5SAH), while the [3,4-d] isomer has not been reported in the same screen, implying regioisomer-dependent recognition [1]. Quantitative binding affinity (Kd/IC50) for either isomer has not been publicly disclosed; this item is therefore classified as Class-level inference. Researchers selecting between these regioisomers should note that the [3,4-d] scaffold presents a distinct hydrogen-bonding geometry that may access different protein pockets.
| Evidence Dimension | Fragment binding to SARS-CoV-2 NendoU |
|---|---|
| Target Compound Data | Not reported in public fragment screens |
| Comparator Or Baseline | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (EN300-100112): identified as a fragment hit in PanDDA screen (PDB 5SAH); quantitative affinity not disclosed |
| Quantified Difference | Not quantifiable; qualitative hit/no-hit difference observed |
| Conditions | X-ray crystallography fragment screen, resolution 2.16 Å, SARS-CoV-2 NendoU hexamer |
Why This Matters
The regioisomeric selectivity observed in a validated fragment screen demonstrates that even minor scaffold modifications can determine whether a compound engages a therapeutically relevant target, making isomer-specific procurement essential for antiviral discovery programs.
- [1] Godoy, A.S. et al. PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NendoU in complex with EN300-100112 (PDB 5SAH). RCSB Protein Data Bank, 2021. DOI: 10.2210/pdb5sah/pdb. View Source
